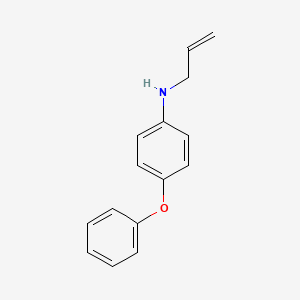![molecular formula C25H18O5S B14219869 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid CAS No. 828941-54-4](/img/structure/B14219869.png)
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
准备方法
The synthesis of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar cross-coupling reactions, but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or bromine, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
科学研究应用
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound can be used as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the field of organic electronics, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用机制
The mechanism of action of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it may interact with proteins, enzymes, and nucleic acids, leading to changes in their function and activity. The specific pathways involved depend on the context of its application, such as its use as a fluorescent probe or a therapeutic agent .
相似化合物的比较
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties and is used in OLEDs.
4-(10-Phenylanthracene-9-yl)pyridine: Utilized as an annihilator in photon upconversion systems.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
828941-54-4 |
|---|---|
分子式 |
C25H18O5S |
分子量 |
430.5 g/mol |
IUPAC 名称 |
10-[4-(acetylsulfanylmethyl)phenyl]anthracene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C25H18O5S/c1-14(26)31-13-15-8-10-16(11-9-15)23-17-4-2-6-19(24(27)28)21(17)12-22-18(23)5-3-7-20(22)25(29)30/h2-12H,13H2,1H3,(H,27,28)(H,29,30) |
InChI 键 |
JFLWQHMZHZITKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1=CC=C(C=C1)C2=C3C=CC=C(C3=CC4=C2C=CC=C4C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl}pyridine](/img/structure/B14219795.png)
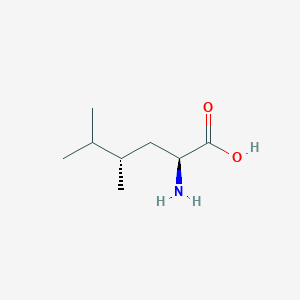
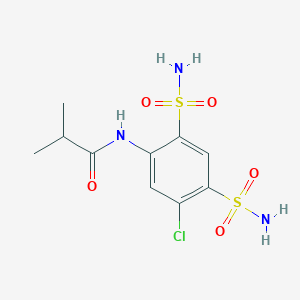
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
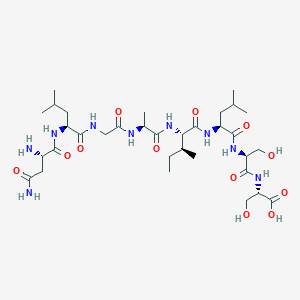

![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
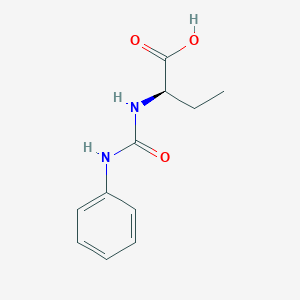
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
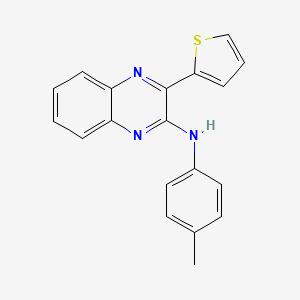
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
